Cas no 2168359-70-2 (5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid)

2168359-70-2 structure
اسم المنتج:5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2168359-70-2
- EN300-7354047
- 5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid
- 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
-
- نواة داخلي: 1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
- مفتاح Inchi: WSIUSASMVFFTFM-UHFFFAOYSA-N
- ابتسامات: S1C(C(=O)O)=CC=C1SC(F)(F)F
حساب السمة
- نوعية دقيقة: 227.95265617g/mol
- النظائر كتلة واحدة: 227.95265617g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 207
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.5
- طوبولوجي سطح القطب: 90.8Ų
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7354047-0.1g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
2168359-70-2 | 95.0% | 0.1g |
$437.0 | 2025-03-11 | |
Enamine | EN300-7354047-5.0g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
2168359-70-2 | 95.0% | 5.0g |
$3645.0 | 2025-03-11 | |
Enamine | EN300-7354047-0.05g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
2168359-70-2 | 95.0% | 0.05g |
$293.0 | 2025-03-11 | |
Enamine | EN300-7354047-1.0g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
2168359-70-2 | 95.0% | 1.0g |
$1256.0 | 2025-03-11 | |
Aaron | AR028OIE-1g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylicacid |
2168359-70-2 | 95% | 1g |
$1752.00 | 2025-02-16 | |
Aaron | AR028OIE-2.5g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylicacid |
2168359-70-2 | 95% | 2.5g |
$3413.00 | 2023-12-15 | |
Aaron | AR028OIE-5g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylicacid |
2168359-70-2 | 95% | 5g |
$5037.00 | 2023-12-15 | |
1PlusChem | 1P028OA2-100mg |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylicacid |
2168359-70-2 | 95% | 100mg |
$602.00 | 2023-12-19 | |
Enamine | EN300-7354047-0.25g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
2168359-70-2 | 95.0% | 0.25g |
$623.0 | 2025-03-11 | |
1PlusChem | 1P028OA2-1g |
5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylicacid |
2168359-70-2 | 95% | 1g |
$1615.00 | 2023-12-19 |
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid الوثائق ذات الصلة
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2168359-70-2 (5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid) منتجات ذات صلة
- 1805276-08-7(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol)
- 2172371-99-0(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclohexane-1-carboxylic acid)
- 1071827-03-6(Benzyl 3-cyanopiperazine-1-carboxylate)
- 1211531-87-1(2-(5-Cyclopropylpyridin-3-yl)acetic acid)
- 946759-84-8(2-methyl-5-(piperidin-4-yloxy)pyridine)
- 2171229-96-0((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}pentanoic acid)
- 560998-07-4(Benzenamine, 4-[(2,5-dimethylphenyl)thio]-)
- 1797836-75-9(1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one)
- 871329-71-4(5-Oxocyclopenten-1-ylboronic acid)
- 1259965-43-9(N-Boc-RS-2-Nitrophenylglycine)
الموردين الموصى بهم
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
